Cas no 2680693-76-7 (Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate)

Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-28284585
- benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate
- 2680693-76-7
- Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate
-
- インチ: 1S/C16H21NO3/c1-2-16(13-18)8-10-17(11-9-16)15(19)20-12-14-6-4-3-5-7-14/h2-7,18H,1,8-13H2
- InChIKey: NNHIRWCDDWCVND-UHFFFAOYSA-N
- ほほえんだ: OCC1(C=C)CCN(C(=O)OCC2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 275.15214353g/mol
- どういたいしつりょう: 275.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28284585-0.5g |
benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate |
2680693-76-7 | 0.5g |
$1221.0 | 2023-05-25 | ||
Enamine | EN300-28284585-0.25g |
benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate |
2680693-76-7 | 0.25g |
$1170.0 | 2023-05-25 | ||
Enamine | EN300-28284585-1.0g |
benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate |
2680693-76-7 | 1g |
$1272.0 | 2023-05-25 | ||
Enamine | EN300-28284585-5.0g |
benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate |
2680693-76-7 | 5g |
$3687.0 | 2023-05-25 | ||
Enamine | EN300-28284585-10.0g |
benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate |
2680693-76-7 | 10g |
$5467.0 | 2023-05-25 | ||
Enamine | EN300-28284585-0.05g |
benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate |
2680693-76-7 | 0.05g |
$1068.0 | 2023-05-25 | ||
Enamine | EN300-28284585-0.1g |
benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate |
2680693-76-7 | 0.1g |
$1119.0 | 2023-05-25 | ||
Enamine | EN300-28284585-2.5g |
benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate |
2680693-76-7 | 2.5g |
$2492.0 | 2023-05-25 |
Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate 関連文献
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Sanda Rončević,Ivan Nemet,Tea Zubin Ferri,Dubravka Matković-Čalogović RSC Adv., 2019,9, 31043-31051
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylateに関する追加情報
Recent Advances in the Study of Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 2680693-76-7)
Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 2680693-76-7) is a piperidine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, including a vinyl group and a hydroxymethyl substituent on the piperidine ring, has shown promising potential in various pharmaceutical applications. Recent studies have focused on its synthesis, biological activity, and potential therapeutic uses, making it a compound of considerable interest to researchers.
The synthesis of Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate has been optimized in recent years, with several research groups reporting efficient and scalable methods. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic approach that significantly improved the yield and purity of the compound. The method utilized palladium-catalyzed cross-coupling reactions, which not only enhanced the efficiency of the synthesis but also reduced the environmental impact by minimizing the use of hazardous reagents.
In terms of biological activity, preliminary studies have indicated that Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. These findings suggest potential applications in the development of anti-inflammatory drugs, although further in vivo studies are required to confirm these effects.
Another area of interest is the compound's potential role in central nervous system (CNS) disorders. Research published in ACS Chemical Neuroscience in 2023 explored the interaction of Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate with neurotransmitter receptors. The study found that the compound exhibited affinity for serotonin and dopamine receptors, hinting at possible applications in the treatment of psychiatric and neurological conditions such as depression and Parkinson's disease. However, the exact mechanism of action remains to be elucidated.
Despite these promising findings, challenges remain in the development of Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical studies. Recent advancements in computational chemistry and molecular modeling have provided valuable tools for predicting these properties, as highlighted in a 2023 review in Drug Discovery Today.
In conclusion, Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 2680693-76-7) represents a promising candidate for further investigation in medicinal chemistry. Its unique structural features and preliminary biological activities make it a compound of significant interest for the development of new therapeutic agents. Future research should focus on optimizing its pharmacological profile and exploring its potential in various disease models.
2680693-76-7 (Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate) 関連製品
- 2624135-65-3(4-{imino(methyl)oxo-lambda6-sulfanylmethyl}benzoic acid hydrochloride)
- 13571-44-3({[3,5-Bis(trifluoromethyl)phenyl]amino}[benzylamino]methane-1-thione)
- 790681-60-6(1-BENZYL-5-(4-CHLOROPHENYL)-1H-IMIDAZOLE-2-THIOL)
- 2770524-80-4(4-[(benzyloxy)carbonyl]-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid)
- 1343251-89-7(2-2-(cyclohexyloxy)ethoxyethane-1-sulfonyl chloride)
- 2034447-64-6(2-Bromo-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzenesulfonamide)
- 1262018-80-3(3-(5-Fluoro-3'-(trifluoromethyl)biphenyl-3-yl)-acrylic acid)
- 2229225-60-7(O-{1-4-chloro-2-(trifluoromethyl)phenylethyl}hydroxylamine)
- 346592-74-3(7-Fluorobenzobthiophene)
- 2229072-43-7(5-(2,3-dihydro-1-benzofuran-7-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)




